(6-Fluoropyridin-2-yl)(phenyl)methanone
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Overview
Description
(6-Fluoropyridin-2-yl)(phenyl)methanone is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring . This compound is of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by thermal decomposition to introduce the fluorine atom . Another method is the Umemoto reaction, which uses electrophilic fluorinating agents .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves the use of high-availability fluorinated synthetic blocks and effective fluorinating reagents. The process is optimized for high yield and purity, leveraging advanced fluorination technology .
Chemical Reactions Analysis
Types of Reactions
(6-Fluoropyridin-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include electrophilic fluorinating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridines, while oxidation and reduction can produce different oxidation states of the compound .
Scientific Research Applications
(6-Fluoropyridin-2-yl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies.
Medicine: Explored for its potential use in drug development due to its unique pharmacological properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (6-Fluoropyridin-2-yl)(phenyl)methanone involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to various biological targets . This can affect pathways involved in cellular processes, making it a candidate for drug development and other applications .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(6-Fluoropyridin-2-yl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions .
Properties
Molecular Formula |
C12H8FNO |
---|---|
Molecular Weight |
201.20 g/mol |
IUPAC Name |
(6-fluoropyridin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C12H8FNO/c13-11-8-4-7-10(14-11)12(15)9-5-2-1-3-6-9/h1-8H |
InChI Key |
PYIJMEVNTGQVOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)F |
Origin of Product |
United States |
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